(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is characterized by a cyclopropane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
One common method involves the reaction of cyclopropane derivatives with benzyl chloroformate under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the parent cyclopropane carboxylic acid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, allowing selective reactions to occur at other sites of the molecule. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:
Cyclopropane carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
Benzyloxycarbonyl derivatives: Other compounds with the benzyloxycarbonyl group but different core structures, which may have different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the benzyloxycarbonyl group, providing a balance of stability and reactivity that is valuable in various chemical and pharmaceutical contexts.
Properties
IUPAC Name |
2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARIGOXRLDYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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